molecular formula C20H19ClN2S2 B403985 8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

Cat. No.: B403985
M. Wt: 387g/mol
InChI Key: XUJXHYHTTFWPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiourea derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5-trimethyl-2-(3-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
  • 8-chloro-4,4,5-trimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Uniqueness

8-CHLORO-4,4,5-TRIMETHYL-2-(3-METHYLPHENYL)-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is unique due to the presence of the chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19ClN2S2

Molecular Weight

387g/mol

IUPAC Name

8-chloro-4,4,5-trimethyl-2-(3-methylphenyl)-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H19ClN2S2/c1-12-6-5-7-14(10-12)23-19(24)17-15-11-13(21)8-9-16(15)22(4)20(2,3)18(17)25-23/h5-11H,1-4H3

InChI Key

XUJXHYHTTFWPKA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=S)C3=C(S2)C(N(C4=C3C=C(C=C4)Cl)C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)C3=C(S2)C(N(C4=C3C=C(C=C4)Cl)C)(C)C

Origin of Product

United States

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